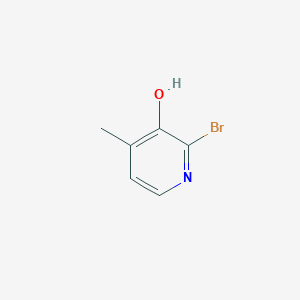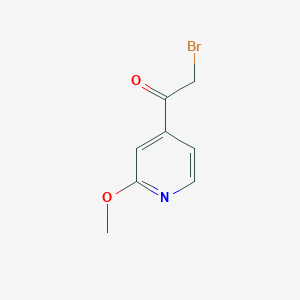
2-(Pyridin-4-yl)isonicotinaldéhyde
Vue d'ensemble
Description
[2,4'-Bipyridine]-4-carbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes. It features a pyridine ring substituted at the 4-position with an isonicotinaldehyde group.
Applications De Recherche Scientifique
[2,4'-Bipyridine]-4-carbaldehyde has several applications in scientific research:
Mécanisme D'action
Target of Action
It’s known that similar compounds have been evaluated for their anti-microbial, free-radical scavenging, and α-glucosidase inhibitory activities .
Mode of Action
Related compounds have shown to interact with biological targets, leading to changes such as anti-microbial effects, free-radical scavenging, and α-glucosidase inhibition .
Biochemical Pathways
Related compounds have shown to affect pathways related to microbial growth, oxidative stress, and glucose metabolism .
Result of Action
Related compounds have shown to exhibit anti-microbial effects, free-radical scavenging, and α-glucosidase inhibition .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,4'-Bipyridine]-4-carbaldehyde typically involves the reaction of 4-chloropyridine hydrochloride with ethyl 2-cyano-2-(pyridine-4-yl) acetic ester through a decarboxylation reaction. The reaction is carried out in dimethyl sulfoxide with lithium chloride as a catalyst at temperatures ranging from 100°C to 160°C .
Industrial Production Methods: Industrial production methods for [2,4'-Bipyridine]-4-carbaldehyde are not extensively documented. the described synthetic route can be scaled up for industrial applications, considering the reaction conditions and the availability of starting materials .
Analyse Des Réactions Chimiques
Types of Reactions: [2,4'-Bipyridine]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Comparaison Avec Des Composés Similaires
- Picolinaldehyde (2-formylpyridine)
- Nicotinaldehyde (3-formylpyridine)
- Isonicotinaldehyde (4-formylpyridine)
Comparison: [2,4'-Bipyridine]-4-carbaldehyde is unique due to the presence of both a pyridine ring and an isonicotinaldehyde group, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-pyridin-4-ylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-1-6-13-11(7-9)10-2-4-12-5-3-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMLLKZLEMZKJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride](/img/structure/B1522156.png)












![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride](/img/structure/B1522176.png)
